N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine
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Description
N,N-diethyl-N'-4-quinazolinyl-1,4-benzenediamine is a useful research compound. Its molecular formula is C18H20N4 and its molecular weight is 292.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 292.16879665 g/mol and the complexity rating of the compound is 323. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antimalarial Properties
Quinazoline derivatives, such as the ones studied by Elslager, Johnson, and Werbel (1983), have shown potent antimalarial, antibacterial, and antitumor activity. Notably, trimetrexate, a related compound, exhibited a broad spectrum of antitumor effects and has undergone preclinical toxicology evaluation for potential trials in humans (Elslager, Johnson, & Werbel, 1983).
Chemical Reactions and Synthesis
Okuda, Tagata, Kashino, Hirota, and Sasaki (2009) explored the reactions of 3-(2-cyanophenyl)quinazolin-4(3H)-ones with primary alkylamines, demonstrating the versatility of quinazoline compounds in chemical synthesis through an addition, ring opening, and ring closure mechanism (Okuda et al., 2009).
Novel Synthetic Approaches
Carpenter, Lam, and Kurth (2007) reported an effective route to benzimidazo[2,1-b]quinazolin-12(5H)-ones, highlighting the pharmaceutical relevance of quinazolinone derivatives through microwave-mediated heterocyclization, which proceeds under conditions that do not hydrolyze methyl ester substituents, offering a promising avenue for the synthesis of pharmacologically relevant compounds (Carpenter, Lam, & Kurth, 2007).
Cytotoxic Evaluation
Taherian, Khodarahmi, Khajouei, Hassanzadeh, and Dana (2019) synthesized novel quinazolinone derivatives substituted with benzimidazole and assessed their cytotoxic activities against MCF-7 and HeLa cell lines. This study underscores the potential of quinazolinone derivatives in cancer therapy, with some compounds exhibiting significant cytotoxic activity (Taherian et al., 2019).
Hypolipidemic Activities
Kurogi, Inoue, Tsutsumi, Nakamura, Nagao, Yoshitsugu, and Tsuda (1996) synthesized novel quinazolines and 4(3H)-quinazolinones, showing that derivatives with specific substitutions at certain positions can lower triglyceride and total cholesterol levels, indicating their potential as hypolipidemic agents (Kurogi et al., 1996).
Pharmacological Screening
Dash, Dash, Laloo, and Medhi (2017) designed and synthesized new series of quinazoline-4-one/4-thione derivatives, evaluating their antimicrobial, analgesic, and anti-inflammatory properties. This study highlights the broad pharmacological potential of quinazoline derivatives, with several compounds showing promising activity against microbes, pain, and inflammation (Dash, Dash, Laloo, & Medhi, 2017).
Properties
IUPAC Name |
4-N,4-N-diethyl-1-N-quinazolin-4-ylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4/c1-3-22(4-2)15-11-9-14(10-12-15)21-18-16-7-5-6-8-17(16)19-13-20-18/h5-13H,3-4H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYGGVAHQPSQNHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)NC2=NC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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